molecular formula C27H35N3O7 B576426 Z-D-Val-Lys(Z)-OH CAS No. 1436-71-1

Z-D-Val-Lys(Z)-OH

Cat. No.: B576426
CAS No.: 1436-71-1
M. Wt: 513.591
InChI Key: WVSBQFKNHQTXCY-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Val-Lys(Z)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids valine and lysine, with specific protective groups attached to the lysine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Val-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acid valine is coupled to the resin.

    Deprotection: The protecting group on the valine is removed.

    Coupling: The amino acid lysine, with a protective group on its side chain, is coupled to the valine.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often uses automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Z-D-Val-Lys(Z)-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.

    Reduction: Reduction reactions can remove certain protective groups or modify the peptide.

    Substitution: Substitution reactions can replace specific atoms or groups within the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various reagents can be used depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the removal of protective groups.

Scientific Research Applications

Overview : The compound is being investigated for its potential therapeutic applications, particularly in drug design targeting specific biological pathways.

Case Study : Research has indicated that peptides incorporating Z-D-Val-Lys(Z)-OH exhibit enhanced binding affinity to certain receptors involved in cancer pathways. In vitro studies showed that these peptides could inhibit tumor growth by modulating receptor activity, making them promising candidates for further development .

Biochemical Research

Overview : this compound is utilized in biochemical assays to study enzyme interactions and protein folding mechanisms.

Case Study : A study focused on the interaction of this compound with proteases revealed insights into enzyme specificity and substrate recognition. The results indicated that the protective group significantly influenced the enzyme's catalytic efficiency, providing valuable information for designing enzyme inhibitors .

Antioxidant Properties

Recent investigations have also highlighted the antioxidant capabilities of peptides containing this compound. These peptides have shown potential in reducing oxidative stress markers in cellular models, suggesting applications in neuroprotection and age-related diseases .

Mechanism of Action

The mechanism of action of Z-D-Val-Lys(Z)-OH depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular processes. The protective groups on the lysine residue can also affect its activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Z-D-Val-Lys-OH: Similar structure but without the protective group on lysine.

    Z-D-Val-Lys(Z)-NH2: Similar structure but with an amide group instead of a hydroxyl group.

    Z-D-Val-Lys(Z)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Z-D-Val-Lys(Z)-OH is unique due to its specific protective groups, which can influence its reactivity and stability. These modifications can make it more suitable for certain applications compared to its analogs.

Biological Activity

Z-D-Val-Lys(Z)-OH, a peptide derivative, is gaining attention in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound is a protected form of the dipeptide consisting of valine and lysine, where the lysine residue has a Z-protecting group. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

  • Coupling : Valine is coupled to the resin.
  • Deprotection : The protecting group on valine is removed.
  • Coupling : Lysine with a protective group on its side chain is added.
  • Cleavage : The peptide is cleaved from the resin and purified.

This method ensures high purity and yield of the compound, making it suitable for further biological studies.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the Z-protecting group on lysine influences its reactivity and stability, potentially enhancing its binding affinity to target proteins. This compound may modulate protein-protein interactions, which are crucial in many cellular processes .

2.2 Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that modifications in peptide structure can significantly affect their antimicrobial efficacy. The minimum inhibitory concentration (MIC) for related compounds has been evaluated, demonstrating that structural changes can enhance or diminish antibacterial activity .

3.1 Case Study: Antimicrobial Activity Against MRSA

A study investigated the antimicrobial effects of lysophosphatidylcholine (LPC) in combination with gentamicin against MRSA strains. While not directly testing this compound, this research highlights the importance of peptide structure in antimicrobial activity. The findings suggest that modifications in peptide sequences can lead to varying degrees of effectiveness against resistant strains .

CompoundMIC (µg/ml)MBC (µg/ml)
LPC + Gentamicin6.2512.5
DqV (Dinoponera quadriceps venom)6.2512.5

3.2 Comparative Analysis with Analogous Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureUnique Properties
Z-D-Val-Lys-OHNo protective group on lysineMore reactive but less stable
Z-D-Val-Lys(Z)-NH2Amide group instead of hydroxylPotentially different binding properties
Z-D-Val-Lys(Z)-OMeMethoxy group instead of hydroxylAltered solubility and reactivity

This compound's specific protective groups make it an interesting candidate for targeted drug delivery systems due to its enhanced stability and controlled reactivity .

4. Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

  • Drug Delivery Systems : Its ability to interact with biological membranes makes it suitable for developing novel drug carriers.
  • Therapeutic Applications : Research is ongoing to evaluate its potential as an antimicrobial agent or as part of combination therapies against resistant bacterial strains.
  • Biotechnology : The compound's properties are utilized in studying enzyme activities and protein interactions, which are critical for understanding disease mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations in the synthesis of Z-D-Val-Lys(Z)-OH to ensure enantiomeric purity?

  • Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., benzyloxycarbonyl [Z] groups) and coupling reagents (e.g., HATU or DCC) to minimize racemization. Purification via reverse-phase HPLC or flash chromatography is critical, followed by characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity. Racemization risks increase with prolonged reaction times or acidic/basic conditions, necessitating pH monitoring .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodological Answer : Use a combination of techniques:

  • Chromatography : RP-HPLC with UV detection at 220 nm to assess purity.
  • Spectroscopy : 1^1H NMR (in DMSO-d6_6) to verify backbone protons and side-chain protection; circular dichroism (CD) for secondary structure analysis.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
    Cross-validation with spiked standards is recommended to resolve co-elution issues .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound to balance yield and stereochemical fidelity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, reagent equivalents) to identify optimal conditions. For example, DMF as a solvent may enhance solubility but increase epimerization at >25°C.
  • Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate before side reactions dominate.
  • Statistical Analysis : Apply response surface methodology (RSM) to model interactions between variables .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Sample Heterogeneity : Re-evaluate purification protocols (e.g., gradient elution vs. isocratic HPLC).
  • Assay Variability : Standardize bioactivity assays (e.g., SPR vs. cell-based assays) and include positive controls (e.g., known protease inhibitors for enzymatic studies).
  • Data Normalization : Use internal standards (e.g., fluorescent tags) to correct for batch-to-batch variability. Meta-analyses of published datasets can identify systematic biases .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to pH 2–8 buffers at 37°C, sampling at intervals (0, 24, 48 hrs) for LC-MS analysis.
  • Oxidative Stress Testing : Use H2_2O2_2 or metal ions to simulate in vivo oxidative environments.
  • Data Interpretation : Quantify degradation products via peak integration and apply Arrhenius kinetics to predict shelf-life. Stability data must be contextualized with intended storage conditions (e.g., lyophilized vs. solution) .

Q. Methodological Design and Validation

Q. What criteria validate the reproducibility of this compound synthesis protocols across laboratories?

  • Methodological Answer : Reproducibility requires:

  • Detailed Documentation : Specify reagent lot numbers, equipment calibration data, and environmental controls (humidity, temperature).
  • Blind Replication : Have independent labs synthesize the compound using the same protocol, comparing yields and purity via interlaboratory statistical tests (e.g., ANOVA).
  • Reference Standards : Distribute aliquots of a centrally characterized batch as a benchmark .

Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate peptide folding in explicit solvent models (e.g., TIP3P water).
  • Docking Studies : Predict binding affinities to target proteins (e.g., proteases) using AutoDock Vina.
  • Validation : Correlate simulation results with experimental CD spectra or NMR-derived NOE restraints. Computational workflows should be shared via platforms like GitHub to ensure transparency .

Q. Data Reporting Standards

Q. What metadata is essential when publishing spectral data for this compound?

  • Methodological Answer : Include:

  • Instrumentation : NMR spectrometer frequency (e.g., 600 MHz), MS ionization source (e.g., ESI+).
  • Acquisition Parameters : Solvent, temperature, pulse sequences (for NMR); collision energy (for MS/MS).
  • Data Processing : Software used (e.g., MestReNova), baseline correction methods, and signal-to-noise ratios. Raw data should be archived in repositories like Zenodo .

Properties

IUPAC Name

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBQFKNHQTXCY-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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